BenchChemオンラインストアへようこそ!

Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate

Fsp3 drug-likeness spirocyclic scaffold

Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1369143-47-4) is a Boc-protected spirocyclic amine building block comprising a 6-azaspiro[3.5]nonane core with a primary amine at the 9-position. Its molecular formula is C13H24N2O2 (MW 240.34 g/mol), commercial purity ≥98%, LogP 1.254, and Fsp3 0.923.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1369143-47-4
Cat. No. B2902590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate
CAS1369143-47-4
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2(C1)CCC2)N
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(14)13(9-15)6-4-7-13/h10H,4-9,14H2,1-3H3
InChIKeyKTOPNLWRUUFYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1369143-47-4): A High-Fsp3 Spirocyclic Amine Building Block for Medicinal Chemistry


Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1369143-47-4) is a Boc-protected spirocyclic amine building block comprising a 6-azaspiro[3.5]nonane core with a primary amine at the 9-position. Its molecular formula is C13H24N2O2 (MW 240.34 g/mol), commercial purity ≥98%, LogP 1.254, and Fsp3 0.923 . The scaffold fuses a six-membered piperidine ring with a four-membered cyclobutane ring at a quaternary spiro carbon, placing the 9-amino group on the piperidine ring to provide a sterically defined exit vector for elaboration into screening libraries and lead compounds .

Why 9-Amino-6-azaspiro[3.5]nonane Regioisomers and Unprotected Analogs Cannot Be Interchanged for Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate


The 9-amino positional isomer on the piperidine ring presents a geometrically distinct exit vector compared with the 1-amino isomer on the cyclobutane ring (CAS 1363381-72-9); this difference in dihedral angle and distance from the spiro junction can alter the presentation of pharmacophoric elements to biological targets [1]. The Boc protecting group modulates both LogP (Δ −0.28 vs. unprotected 2-azaspiro[3.5]nonane) and Fsp3 (0.923 vs. 1.0), affecting physicochemical properties relevant to permeability, solubility, and metabolic stability . Unprotected or differently protected analogs expose a free secondary amine in the piperidine ring, which introduces an additional nucleophilic site that may compromise chemoselectivity in multi-step synthetic sequences [2].

Head-to-Head Quantitative Differentiation of Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate Against Closest Spirocyclic Amine Analogs


Fsp3 (Fraction sp3) Comparison: Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate vs. Flat Aromatic Building Blocks and 2-Azaspiro[3.5]nonane

The target compound exhibits Fsp3 = 0.923, which is substantially higher than the Fsp3 < 0.5 typical of flat aromatic building blocks commonly used in medicinal chemistry [1]. Its Fsp3 is lower than that of 2-azaspiro[3.5]nonane (Fsp3 = 1.0) due to the presence of the Boc carbonyl (sp2 carbon), but the 0.923 value still places it in the 'highly three-dimensional' regime associated with improved clinical candidate survival [2]. High Fsp3 spirocyclic scaffolds have been correlated with enhanced aqueous solubility, reduced promiscuous binding, and greater selectivity in target engagement compared with planar aromatic systems [1].

Fsp3 drug-likeness spirocyclic scaffold three-dimensionality

LogP (Lipophilicity) Comparison: Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate vs. 2-Azaspiro[3.5]nonane

The target compound has a measured LogP of 1.254, which is 0.283 log units lower than that of 2-azaspiro[3.5]nonane (LogP 1.537), as reported by the same vendor (Fluorochem) using consistent methodology . This reduced lipophilicity is attributable to the polar carbamate (Boc) and primary amine functionalities absent in the comparator. The ΔLogP of −0.28 translates to an approximately 1.9-fold lower octanol-water partition coefficient, suggesting improved aqueous solubility and potentially more favorable pharmacokinetic properties for lead optimization programs [1].

LogP lipophilicity aqueous solubility permeability

Purity Comparison: Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate vs. 1-Amino Regioisomer (CAS 1363381-72-9)

The target 9-amino isomer is supplied at 98% purity (Fluorochem, Lot-based Certificate of Analysis available) , compared with 97% purity for the 1-amino regioisomer (tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate, CAS 1363381-72-9) as listed by CymitQuimica/Indagoo . While the 1% absolute difference is modest, the 98% specification reduces the maximum total impurity burden by one-third relative to the 97% grade (2% vs. 3% maximum impurities). For multi-step synthetic sequences, each percentage point of intermediate purity can compound to significantly affect final product yield and purity, particularly in library synthesis or scale-up contexts [1].

purity batch consistency synthetic intermediate quality control

Regiochemical Exit Vector Differentiation: 9-Amino vs. 1-Amino Substitution on the 6-Azaspiro[3.5]nonane Scaffold

The 9-amino group resides on the piperidine ring (six-membered, chair conformation), placing the nucleophilic amine at a greater distance from the spiro junction and with a defined equatorial/axial orientation relative to the ring system. In contrast, the 1-amino regioisomer (CAS 1363381-72-9) positions the amine on the cyclobutane ring (four-membered, puckered conformation), resulting in a geometrically constrained exit vector with shorter reach and different angular presentation [1]. The spirocyclic nature of both compounds precludes simple bond rotation from interconverting the two vectors; the choice of regioisomer is a critical determinant of the three-dimensional presentation of substituents in final target molecules [2]. This differentiation is qualitative but carries direct consequences for structure-based drug design where the amine serves as a vector for attaching pharmacophoric elements.

exit vector regiochemistry spirocyclic amine structure-based design

High-Impact Application Scenarios for Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate Based on Verified Differentiation


Construction of Fsp3-Enriched Screening Libraries for Underexplored Chemical Space

With an Fsp3 value of 0.923, this building block enables the synthesis of compound libraries that populate the highly three-dimensional chemical space associated with improved clinical candidate survival . Medicinal chemistry teams pursuing targets in protein-protein interaction (PPI) interfaces or allosteric pockets—where flat aromatic compounds frequently fail—can use this scaffold to generate leads with enhanced shape complementarity and reduced aromatic ring count. The 9-amino handle provides a single, well-defined attachment point for parallel library synthesis via amide coupling, reductive amination, or urea formation [1].

Enantioselective Synthesis of Chiral Drug Intermediates via the 9-Amino Stereocenter

The compound possesses one asymmetric carbon atom at the 9-position (the carbon bearing the amino group), as noted in the Fluorochem datasheet . This stereocenter can be exploited—either as a racemate for initial screening or through chiral resolution/chiral synthesis—to generate enantiomerically pure intermediates. Patents from Daiichi Pharmaceutical Co. (US 7,074,837) describe the use of optically active amino-substituted azaspiroalkanes as key intermediates for quinolone antibacterial agents, demonstrating the industrial relevance of this chiral spirocyclic amine class [2].

Lead Optimization Programs Requiring Controlled Lipophilicity (LogP 1.2–1.5 Range)

The measured LogP of 1.254 positions this building block within the favorable lipophilicity range (LogP 1–3) associated with balanced permeability and solubility in oral drug candidates [1]. Teams optimizing CNS-penetrant or oral anti-infective leads can incorporate this scaffold without pushing LogP into the >3 range where hERG liability, poor solubility, and high metabolic clearance become prevalent risks. The ΔLogP of −0.28 versus the simpler 2-azaspiro[3.5]nonane provides a measurable advantage for maintaining drug-like physicochemical space during scaffold decoration .

Multi-Step Parallel Synthesis Where Intermediate Purity Directly Impacts Final Product Quality

The 98% purity specification reduces the maximum impurity burden to 2%, which is one-third lower than the 3% maximum of the 97%-grade 1-amino regioisomer [1][2]. In automated parallel synthesis workflows producing arrays of 48–384 final compounds, this incremental purity difference reduces the risk of impurity-derived false positives in biological screening and minimizes the need for post-synthesis re-purification. Procurement of the higher-purity 9-amino isomer is therefore a rational choice for high-throughput medicinal chemistry operations where batch consistency and minimal re-work are critical performance metrics.

Quote Request

Request a Quote for Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.